Cas no 2151952-58-6 (1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine)

1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine
- 2151952-58-6
- EN300-1929798
-
- インチ: 1S/C7H10F2N2S/c1-4-11-3-5(12-4)7(2,10)6(8)9/h3,6H,10H2,1-2H3
- InChIKey: VIORCGSTWLPTJD-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1C(C)(C(F)F)N
計算された属性
- 精确分子量: 192.05327583g/mol
- 同位素质量: 192.05327583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 67.2Ų
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929798-0.5g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1929798-0.05g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1929798-2.5g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1929798-10.0g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1929798-5g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1929798-10g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1929798-5.0g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1929798-0.25g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1929798-0.1g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1929798-1.0g |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine |
2151952-58-6 | 1g |
$1844.0 | 2023-06-02 |
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amineに関する追加情報
1,1-Difluoro-2-(2-Methyl-1,3-Thiazol-5-Yl)Propan-2-Amine: A Comprehensive Overview
The compound 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amine (CAS No. 2151952-58-6) is a highly specialized organic compound with a unique structure and a wide range of potential applications. This compound belongs to the class of amines and contains a thiazole ring, which is a five-membered heterocyclic aromatic compound. The presence of the thiazole ring and the difluorinated propanamine group makes this molecule particularly interesting for researchers in various fields, including pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amines in drug discovery. The thiazole moiety is known for its ability to interact with various biological targets, such as enzymes and receptors. This interaction can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. For instance, researchers have explored the use of this compound in the treatment of central nervous system disorders, where its ability to modulate neurotransmitter systems has shown promising results.
In addition to its pharmaceutical applications, 1,1-difluoro derivatives have also gained attention in the field of agrochemistry. The incorporation of fluorine atoms into organic compounds often enhances their stability and bioavailability, making them suitable for use as pesticides or herbicides. Recent advancements in green chemistry have further emphasized the importance of developing environmentally friendly compounds like this one, which can reduce the ecological footprint of agricultural practices.
The synthesis of 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yl)propan-2-amines involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the thiazole ring through cyclization reactions and the subsequent fluorination of the propanamine group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.
From a structural standpoint, the compound's thiazole ring plays a crucial role in determining its chemical properties. The ring's aromaticity contributes to its stability, while the substituents attached to it influence its reactivity and solubility. The presence of two fluorine atoms on the propanamine group further enhances its electronic properties, making it an attractive candidate for various chemical transformations.
Recent advancements in computational chemistry have allowed researchers to model the behavior of difluorinated thiazole derivatives at atomic levels. These models provide valuable insights into how the compound interacts with biological systems and how its structure can be modified to improve its performance. For example, molecular docking studies have revealed potential binding sites on target proteins that could be exploited for drug design.
Moreover, the environmental impact of difluorinated compounds has become a focal point in recent research. Scientists are investigating ways to minimize their ecological footprint by developing sustainable synthesis routes and biodegradable analogs. This approach aligns with global efforts to promote eco-friendly chemical practices and reduce pollution.
In conclusion, 1,1-difluoro-2-(2-methyl-1,3-thiazol-5-yli)propanamine (CAS No. 2151952-586) is a versatile compound with immense potential across multiple industries. Its unique structure and functional groups make it an ideal candidate for innovative applications in pharmaceuticals, agrochemistry, and materials science. As research continues to uncover new possibilities for this compound
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